2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid
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Overview
Description
2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid is a chemical compound with the molecular formula C10H17ClN2O4 . It is characterized by the presence of amino, chloro, and carboxylic acid functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,7-diamino-4-chloro-2,7-dimethyloct-4-ene with a suitable oxidizing agent to introduce the carboxylic acid groups. The reaction conditions typically involve the use of a solvent such as water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity, allowing it to bind to enzymes and receptors. This binding can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diaminotoluene
- 4-Chloro-2,6-diaminopyrimidine
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
Compared to these similar compounds, 2,7-Diamino-4-chloro-2,7-dimethyloct-4-enedioic acid is unique due to its specific combination of functional groups and molecular structure.
Properties
CAS No. |
62377-92-8 |
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Molecular Formula |
C10H17ClN2O4 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
2,7-diamino-4-chloro-2,7-dimethyloct-4-enedioic acid |
InChI |
InChI=1S/C10H17ClN2O4/c1-9(12,7(14)15)4-3-6(11)5-10(2,13)8(16)17/h3H,4-5,12-13H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
JQKWTJGQXYRQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(CC(C)(C(=O)O)N)Cl)(C(=O)O)N |
Origin of Product |
United States |
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